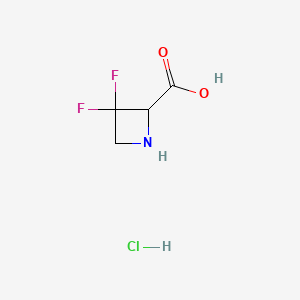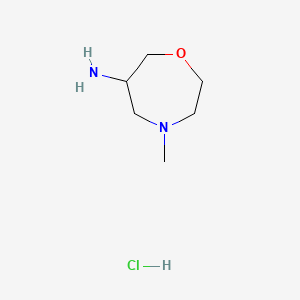![molecular formula C10H18BrNO2 B6607668 tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate CAS No. 2839128-95-7](/img/structure/B6607668.png)
tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate is a carbamate compound that contains a cyclobutyl ring, a bromine atom, a tert-butyl group, and a carbamate moiety. This compound has gained significant attention in recent years due to its potential implications in various fields of research and industry, including organic synthesis, drug design, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromocyclobutyl derivative under controlled conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as tert-butyl hydroperoxide or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates with different functional groups replacing the bromine atom.
Oxidation Reactions: The major products include oxides or hydroxides of the original compound.
Reduction Reactions: The major products are amines derived from the reduction of the carbamate group.
Scientific Research Applications
Tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.
Medicine: Explored for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and leading to increased levels of acetylcholine in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar applications but lacks the bromocyclobutyl moiety.
Tert-butyl N-{[(1r,3r)-3-aminocyclobutyl]methyl}carbamate: Similar structure but with an amino group instead of a bromine atom.
Tert-butyl N-{[(1r,3r)-3-hydroxycyclobutyl]methyl}carbamate: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
Tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate is unique due to the presence of the bromocyclobutyl moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[(3-bromocyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPMSKNNXZTXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid](/img/structure/B6607602.png)
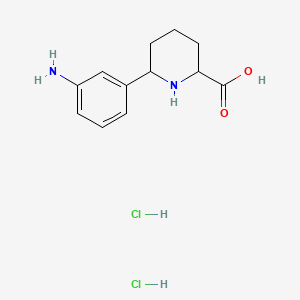
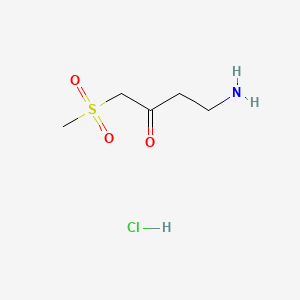
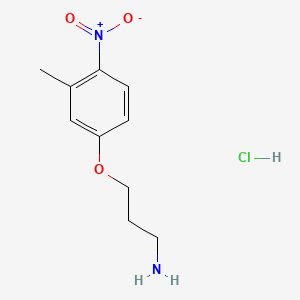
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid](/img/structure/B6607646.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)

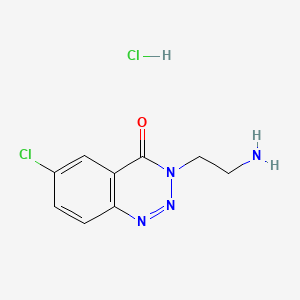
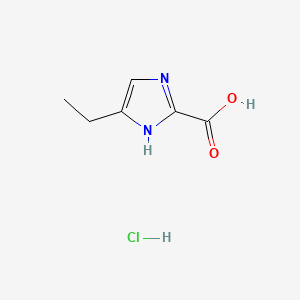
![2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride](/img/structure/B6607681.png)
